molecular formula C6H11NO5 B11743852 2-(((Isopropoxycarbonyl)amino)oxy)acetic acid

2-(((Isopropoxycarbonyl)amino)oxy)acetic acid

Cat. No.: B11743852
M. Wt: 177.16 g/mol
InChI Key: OHQWGPIFBAYKDN-UHFFFAOYSA-N
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Description

2-(((Isopropoxycarbonyl)amino)oxy)acetic acid is a chemical compound with the molecular formula C6H11NO5 It is known for its unique structure, which includes an isopropoxycarbonyl group and an aminooxy group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Isopropoxycarbonyl)amino)oxy)acetic acid typically involves the reaction of isopropyl chloroformate with aminooxyacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((Isopropoxycarbonyl)amino)oxy)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(((Isopropoxycarbonyl)amino)oxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(((Isopropoxycarbonyl)amino)oxy)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by forming stable complexes with them, thereby affecting their activity. The compound’s structure allows it to interact with various biological molecules, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Aminooxyacetic acid: A related compound with similar functional groups but different structural features.

    Isopropyl chloroformate: Used in the synthesis of 2-(((Isopropoxycarbonyl)amino)oxy)acetic acid, it shares some chemical properties.

    Acetic acid derivatives: Other compounds with acetic acid backbones that exhibit different reactivity and applications.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Properties

Molecular Formula

C6H11NO5

Molecular Weight

177.16 g/mol

IUPAC Name

2-(propan-2-yloxycarbonylamino)oxyacetic acid

InChI

InChI=1S/C6H11NO5/c1-4(2)12-6(10)7-11-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)

InChI Key

OHQWGPIFBAYKDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NOCC(=O)O

Origin of Product

United States

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